- Design and synthesis of novel N-sulfonyl-2-indole carboxamides as potent PPAR-γ binding agents with potential application to the treatment of osteoporosis, Bioorganic & Medicinal Chemistry Letters, 2006, 16(21), 5659-5663
Cas no 91348-45-7 (3-Bromoindole-2-carboxylic acid ethyl ester)
91348-45-7 structure
Product Name:3-Bromoindole-2-carboxylic acid ethyl ester
Número CAS:91348-45-7
MF:C11H10BrNO2
Megavatios:268.106602191925
MDL:MFCD02071793
CID:61499
PubChem ID:160871171
Update Time:2024-10-26
3-Bromoindole-2-carboxylic acid ethyl ester Propiedades químicas y físicas
Nombre e identificación
-
- Ethyl 3-bromoindole-2-carboxylate
- 3-BROMOINDOLE-2-CARBOXYLIC ACID ETHYL ESTER
- ethyl 3-bromo-1H-indole-2-carboxylate
- 1H-INDOLE-2-CARBOXYLIC ACID, 3-BROMOETHYL ESTER
- 1H-INDOLE-2-CARBOXYLICACID, 3-BROMO-, ETHYL ESTER
- 1H-INDOLE-2-CARBOXYLICACID-3-BROMOETHYLESTER
- 3-(T-BUTYLDIMETHYLSILOXY)IODOBENZENE
- 3-Bromo-1H-indole-2-carboxylic acid Ethyl Ester
- 3-BROMO-2-INDOLECARBOXYLIC ACID ETHYL ESTER
- 3-BROMOINDOLE-
- ETHYL-3-BROMO-1H-INDOLE-2-CARBOXYLATE
- 1H-Indole-2-carboxylic acid, 3-bromo-, ethyl ester
- 3-Br-Ica-Oet
- ETHYL 3-BROMOINDOL-2-CARBOXYLATE
- PubChem2247
- PubChem7204
- KSC495C3L
- DRJWEOYWZOGNQU-UHFFFAOYSA-N
- BCP11446
- STK893364
- Ethyl 3-bromo-1H-indole-2-carboxylate (ACI)
- Indole-2-carboxylic acid, 3-bromo-, ethyl ester (6CI, 7CI)
- 3-Bromo-2-carbethoxyindole
- MFCD02071793
- 3-bromo-1H-indole carboxylic acid ethyl ester
- CS-W002873
- DTXSID60405810
- AC-1736
- DB-022385
- AO-192/13960017
- BBL020674
- AKOS001476188
- AB-0012
- 3-bromo-1H-indolecarboxylic acid ethyl ester
- E0927
- SY006244
- 91348-45-7
- SCHEMBL43369
- 3-Bromoindole-2-carboxylic acid ethyl ester
-
- MDL: MFCD02071793
- Renchi: 1S/C11H10BrNO2/c1-2-15-11(14)10-9(12)7-5-3-4-6-8(7)13-10/h3-6,13H,2H2,1H3
- Clave inchi: DRJWEOYWZOGNQU-UHFFFAOYSA-N
- Sonrisas: O=C(C1=C(Br)C2C(=CC=CC=2)N1)OCC
Atributos calculados
- Calidad precisa: 266.98900
- Masa isotópica única: 266.989
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 2
- Recuento de átomos pesados: 15
- Cuenta de enlace giratorio: 3
- Complejidad: 247
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 3.3
- Superficie del Polo topológico: 42.1
Propiedades experimentales
- Color / forma: No data available
- Denso: 1.554
- Punto de fusión: 149.0 to 153.0 deg-C
- Punto de ebullición: 387.9°C at 760 mmHg
- Punto de inflamación: 188.4℃
- índice de refracción: 1.646
- PSA: 42.09000
- Logp: 3.10710
3-Bromoindole-2-carboxylic acid ethyl ester Información de Seguridad
-
Símbolo:
- Promover:警告
- Palabra de señal:Warning
- Instrucciones de peligro: H315-H319
- Declaración de advertencia: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Instrucciones de Seguridad: H303吞入可能有害+H313皮肤接触可能有害+H333吸入可能对身体有害
-
Señalización de mercancías peligrosas:
- Nivel de peligro:IRRITANT
- Condiciones de almacenamiento:Inert atmosphere,2-8°C
3-Bromoindole-2-carboxylic acid ethyl ester PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM103269-25g |
Ethyl 3-bromo-1H-indole-2-carboxylate |
91348-45-7 | 95%+ | 25g |
$199 | 2021-08-06 | |
| Ambeed | A261806-250mg |
Ethyl 3-bromo-1H-indole-2-carboxylate |
91348-45-7 | 97% | 250mg |
$12.0 | 2025-04-15 | |
| Ambeed | A261806-1g |
Ethyl 3-bromo-1H-indole-2-carboxylate |
91348-45-7 | 97% | 1g |
$17.0 | 2025-04-15 | |
| Ambeed | A261806-5g |
Ethyl 3-bromo-1H-indole-2-carboxylate |
91348-45-7 | 97% | 5g |
$28.0 | 2025-04-15 | |
| Ambeed | A261806-10g |
Ethyl 3-bromo-1H-indole-2-carboxylate |
91348-45-7 | 97% | 10g |
$50.0 | 2025-04-15 | |
| Ambeed | A261806-25g |
Ethyl 3-bromo-1H-indole-2-carboxylate |
91348-45-7 | 97% | 25g |
$123.0 | 2025-04-15 | |
| Ambeed | A261806-100g |
Ethyl 3-bromo-1H-indole-2-carboxylate |
91348-45-7 | 97% | 100g |
$491.0 | 2025-04-15 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-ME702-200mg |
Ethyl3-bromo-1H-indole-2-carboxylate |
91348-45-7 | 98% | 200mg |
¥56.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-ME702-5g |
Ethyl3-bromo-1H-indole-2-carboxylate |
91348-45-7 | 98% | 5g |
¥411.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-ME702-1g |
Ethyl3-bromo-1H-indole-2-carboxylate |
91348-45-7 | 98% | 1g |
¥121.0 | 2022-05-30 |
3-Bromoindole-2-carboxylic acid ethyl ester Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Solvents: Tetrahydrofuran
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ; 20 min, 0 °C; 0 °C → rt; 2 h, rt
Referencia
- Design and synthesis of dual inhibitors of HIV reverse transcriptase and integrase: Introducing a diketoacid functionality into delavirdine, Bioorganic & Medicinal Chemistry, 2008, 16(7), 3587-3595
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ; 2 h, rt
1.2 Solvents: Water ; 0 °C
1.2 Solvents: Water ; 0 °C
Referencia
- Nucleophilic reactions in the indole series: displacement of bromine under phase transfer catalysis, Tetrahedron, 2008, 64(51), 11625-11631
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Lithium bromide , 1-Butanaminium, N,N,N-tributyl-, salt with peroxydisulfuric acid ([(HO)SO2]2O2) … Solvents: Acetonitrile ; 8 h, 25 °C
Referencia
- Practical and regioselective brominations of aromatic compounds using tetrabutylammonium peroxydisulfate, Tetrahedron Letters, 2004, 45(25), 4887-4890
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Potassium bromide , N-Chloro-N-fluorobenzenesulfonamide Solvents: Acetonitrile ; 10 min, rt
1.2 rt
1.2 rt
Referencia
- A quick, mild and efficient bromination using a CFBSA/KBr system, RSC Advances, 2016, 6(93), 90031-90034
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ; overnight, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; < pH 7
1.2 Reagents: Hydrochloric acid Solvents: Water ; < pH 7
Referencia
- New N-pyridinyl(methyl)-indole-2- and 3-(Alkyl)carboxamides and Derivatives Acting as Systemic and Topical Inflammation Inhibitors, Journal of Enzyme Inhibition and Medicinal Chemistry, 2002, 17(6), 415-424
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ; 12 h, rt
1.2 Reagents: Water ; cooled
1.2 Reagents: Water ; cooled
Referencia
- Indolyl linked meta-substituted benzylidene-based novel PPAR ligands: synthetic and docking studies, Medicinal Chemistry Research, 2015, 24(4), 1396-1407
Métodos de producción 8
Condiciones de reacción
Referencia
- Indolyl Linked Meta-Substituted Benzylidenes as Novel Ligands: Synthesis, Biological Evaluation, and Molecular Docking Studies, Journal of Heterocyclic Chemistry, 2019, 56(5), 1542-1552
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Solvents: Tetrahydrofuran ; 2 h, rt
Referencia
- Substituted indoles as selective protease activated receptor 4 (PAR-4) antagonists: Discovery and SAR of ML354, Bioorganic & Medicinal Chemistry Letters, 2014, 24(19), 4708-4713
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: Dimethyl sulfoxide , Hydrogen bromide Solvents: Ethyl acetate , Water ; 60 °C; 0.5 h, 60 °C
Referencia
- Efficient and Practical Oxidative Bromination and Iodination of Arenes and Heteroarenes with DMSO and Hydrogen Halide: A Mild Protocol for Late-Stage Functionalization, Organic Letters, 2015, 17(12), 2886-2889
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: Potassium bromide , Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Acetonitrile ; 72 h, rt
Referencia
- Green Halogenation of Indoles with Oxone-Halide, Journal of Organic Chemistry, 2023, 88(16), 11497-11503
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: Lithium bromide , 1-Butanaminium, N,N,N-tributyl-, salt with peroxydisulfuric acid ([(HO)SO2]2O2) … Solvents: Acetonitrile ; 8 h, 25 °C
Referencia
- Practical and Regioselective Halogenations of Aromatic Compounds Using Tetrabutylammonium Peroxydisulfate, Phosphorus, 2005, 180(5-6), 1235-1240
Métodos de producción 13
Condiciones de reacción
1.1 Reagents: Trifluoroacetic acid , Tetrabutylammonium bromide Solvents: Acetonitrile ; 2 h, rt
Referencia
- Electrochemical Direct C-H Halogenation of N-Heteroarenes and Naphthols, European Journal of Organic Chemistry, 2023, 26(35),
Métodos de producción 14
Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Catalysts: Dabco Solvents: Dichloromethane ; rt
Referencia
- DABCO as a practical catalyst for aromatic halogenation with N-halosuccinimides, RSC Advances, 2022, 12(12), 7115-7119
Métodos de producción 15
Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide , Oxygen Catalysts: Ammonium persulfate , Erythrosine Solvents: Acetonitrile ; 10 min, 20 °C
Referencia
- Organic Dye-Catalyzed, Visible-Light Photoredox Bromination of Arenes and Heteroarenes Using N-Bromosuccinimide, ACS Omega, 2018, 3(10), 12868-12877
Métodos de producción 16
Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Catalysts: N-Methoxy-1-butanesulfonamide Solvents: Heptane ; 17 h, 25 °C
1.2 Reagents: Sodium sulfite Solvents: Water ; 25 °C
1.2 Reagents: Sodium sulfite Solvents: Water ; 25 °C
Referencia
- Cooperativity within the catalyst: alkoxyamide as a catalyst for bromocyclization and bromination of (hetero)aromatics, Chemical Communications (Cambridge, 2020, 56(77), 11501-11504
Métodos de producción 17
Condiciones de reacción
1.1 Reagents: Acetic acid , Sodium bromide , Hydrogen peroxide Catalysts: Sodium tungsten oxide (Na2WO4) Solvents: Ethanol , Water ; 16 h, 30 °C
Referencia
- Tungstate-Catalyzed Biomimetic Oxidative Halogenation of (Hetero)Arene under Mild Condition, iScience, 2020, 23(5),
Métodos de producción 18
Condiciones de reacción
Referencia
- Synthesis and biological evaluation of tetrahydro[1,4]diazepino[1,2-a]indol-1-ones as cyclin-dependent kinase inhibitors, European Journal of Medicinal Chemistry, 2014, 83, 617-629
Métodos de producción 19
Condiciones de reacción
Referencia
- Novel indolyl linked para-substituted benzylidene-based phenyl containing thiazolidienediones and their analogs as α-glucosidase inhibitors: synthesis, in vitro, and molecular docking studies, Medicinal Chemistry Research, 2018, 27(3), 903-914
Métodos de producción 20
Condiciones de reacción
Referencia
- 3-(2-Carboxyindol-3-yl)propionic acid-based antagonists of the NMDA (N-methyl-D-aspartic acid) receptor associated glycine binding site, Journal of Medicinal Chemistry, 1992, 35(10), 1791-9
3-Bromoindole-2-carboxylic acid ethyl ester Raw materials
3-Bromoindole-2-carboxylic acid ethyl ester Preparation Products
3-Bromoindole-2-carboxylic acid ethyl ester Proveedores
Amadis Chemical Company Limited
Miembros de la medalla de oro
(CAS:91348-45-7)3-Bromoindole-2-carboxylic acid ethyl ester
Número de pedido:A22156
Estado del inventario:in Stock
Cantidad:100g
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 30 August 2024 04:12
Precio ($):402.0
Correo electrónico:sales@amadischem.com
3-Bromoindole-2-carboxylic acid ethyl ester Literatura relevante
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
-
Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
-
3. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
91348-45-7 (3-Bromoindole-2-carboxylic acid ethyl ester) Productos relacionados
- 77185-78-5(Ethyl 3,5-dibromo-1H-indole-2-carboxylate)
- 28737-33-9(3-Bromoindole-2-carboxylic acid)
- 103858-52-2(Ethyl 4-bromo-1H-indole-2-carboxylate)
- 98591-49-2(3,5-Dibromo-1H-indole-2-carboxylic acid)
- 16732-69-7(Ethyl 7-bromo-1H-indole-2-carboxylate)
- 93704-68-8(1H-Indole-2-carboxylicacid, 3-bromo-5-chloro-, ethyl ester)
- 1245648-72-9(Ethyl 3-bromo-5-cyano-1H-indole-2-carboxylate)
- 220664-31-3(Methyl 3-bromo-1H-indole-2-carboxylate)
- 92622-96-3(1H-Indole-2-carboxylicacid, 3-bromo-5-methoxy-, ethyl ester)
- 704909-87-5(Ethyl 4,6-dibromo-1h-indole-2-carboxylate)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:91348-45-7)3-Bromoindole-2-carboxylic acid ethyl ester
Pureza:99%
Cantidad:100g
Precio ($):402.0